Cas no 3415-33-6 (4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride)
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-2,3,4,5-tetrahydro-1h-1,4-benzodiazepine dihydrochloride
- 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
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- Inchi: 1S/C10H14N2.ClH/c1-12-7-6-11-10-5-3-2-4-9(10)8-12;/h2-5,11H,6-8H2,1H3;1H
- InChI Key: USIIKHQXDMIMGO-UHFFFAOYSA-N
- SMILES: CN1CCNC2=CC=CC=C2C1.Cl
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B101713-10mg |
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride |
3415-33-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B101713-50mg |
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride |
3415-33-6 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B101713-100mg |
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Dihydrochloride |
3415-33-6 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-142461-0.05g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 0.05g |
$155.0 | 2023-05-26 | |
| Enamine | EN300-142461-0.1g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 0.1g |
$232.0 | 2023-05-26 | |
| Enamine | EN300-142461-0.25g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 0.25g |
$331.0 | 2023-05-26 | |
| Enamine | EN300-142461-0.5g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 0.5g |
$524.0 | 2023-05-26 | |
| Enamine | EN300-142461-1.0g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 1g |
$671.0 | 2023-05-26 | |
| Enamine | EN300-142461-2.5g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 2.5g |
$1315.0 | 2023-05-26 | |
| Enamine | EN300-142461-5.0g |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride |
3415-33-6 | 95% | 5g |
$1945.0 | 2023-05-26 |
4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
4-Methyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine Dihydrochloride: A Comprehensive Overview
The compound with CAS No. 3415-33-6, commonly referred to as 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzodiazepines, which are well-known for their diverse applications in medicine and research. The benzodiazepine framework is characterized by a bicyclic structure consisting of a benzene ring fused to a diazepine ring. The presence of the methyl group at the 4-position and the dihydrochloride counterion adds unique chemical and pharmacological properties to this compound.
Recent studies have highlighted the importance of benzodiazepines in modulating central nervous system (CNS) activity. The 4-methyl substitution in this compound is believed to influence its lipophilicity and bioavailability, making it a potential candidate for drug delivery systems. Researchers have also explored the role of dihydrochloride salts in stabilizing the compound's structure and enhancing its solubility in aqueous solutions. These findings underscore the compound's versatility in both therapeutic and experimental settings.
The synthesis of 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves a multi-step process that includes Friedel-Crafts alkylation and subsequent ring-closing reactions. The use of dihydrochloride as a counterion is crucial for maintaining the compound's stability during purification and storage. Recent advancements in asymmetric synthesis techniques have enabled the production of enantiomerically pure forms of this compound, which is particularly valuable for pharmacological studies requiring high stereochemical control.
In terms of pharmacology, this compound exhibits moderate affinity for GABAA receptors, which are critical targets for anxiolytic and sedative drugs. Preclinical studies have demonstrated that 4-methyl-substituted benzodiazepines may offer improved selectivity profiles compared to traditional benzodiazepines like diazepam or alprazolam. This selectivity could potentially reduce side effects such as cognitive impairment and dependence liability.
One area of active research involves the exploration of benzodiazepine derivatives as potential candidates for treating neurodegenerative diseases. The tetrahydro structure in this compound suggests a reduced risk of metabolism-related toxicity compared to fully unsaturated benzodiazepines. Additionally, the methyl group at position 4 may enhance its ability to penetrate the blood-brain barrier (BBB), making it a promising agent for CNS-targeted therapies.
Another intriguing aspect of this compound is its potential role in drug design and development. By modifying the substituents on the benzodiazepine ring or altering the counterion (e.g., replacing dihydrochloride with other salts), researchers can fine-tune its physicochemical properties to suit specific therapeutic needs. For instance, altering the counterion may influence solubility profiles or compatibility with various drug delivery systems such as nanoparticles or liposomes.
Recent technological advancements in computational chemistry have also contributed to our understanding of this compound's behavior at molecular levels. Molecular docking studies have revealed that the methyl group plays a critical role in determining receptor binding affinity and selectivity. Furthermore, quantum mechanical calculations have provided insights into the electronic structure of this molecule, shedding light on its reactivity under different conditions.
In conclusion, 4-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride represents a valuable addition to the arsenal of compounds used in modern drug discovery and development. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications and optimization strategies for this compound, its significance in both academic and industrial settings is expected to grow further.
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